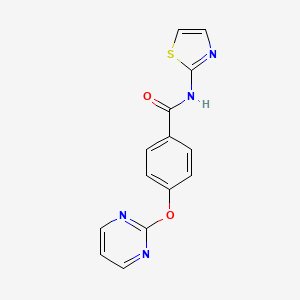![molecular formula C22H16N4O3 B5502138 2-(2-methylphenyl)-3-[(2-nitrobenzylidene)amino]-4(3H)-quinazolinone](/img/structure/B5502138.png)
2-(2-methylphenyl)-3-[(2-nitrobenzylidene)amino]-4(3H)-quinazolinone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of quinazolinone derivatives, including compounds similar to "2-(2-methylphenyl)-3-[(2-nitrobenzylidene)amino]-4(3H)-quinazolinone," often involves metal-free annulation processes, utilizing 2-nitrobenzyl alcohols and tetrahydroisoquinolines or similar precursors under conditions that favor the formation of the quinazolinone core. Such methodologies highlight the versatility and efficiency of synthesizing these compounds, accommodating a broad range of functional groups (Ly et al., 2021).
Molecular Structure Analysis
The molecular structure of quinazolinones can be characterized using various spectroscopic techniques, including ultraviolet (UV)–visible light spectroscopy, Fourier-transform infrared (FT-IR) spectroscopy, and NMR spectroscopy. These methods provide valuable insights into the ligand coordination, crystal system, and overall molecular architecture, facilitating a deeper understanding of their chemical behavior and interactions (Ashok et al., 2020).
Chemical Reactions and Properties
Quinazolinones undergo a variety of chemical reactions, reflecting their rich chemistry and potential for functionalization. These reactions include metal-free synthesis approaches, cyclizations, and condensations, often catalyzed by acids or bases, and can lead to a wide range of derivatives with diverse chemical properties. The reactivity of the quinazolinone core towards different reagents and conditions underscores its utility in synthetic chemistry (Cheng et al., 2013).
Physical Properties Analysis
The physical properties of quinazolinones, such as solubility, melting points, and crystallinity, can vary significantly depending on their substitution patterns and molecular structure. These properties are crucial for understanding their behavior in different environments and for their application in various fields, including material science and pharmaceuticals.
Chemical Properties Analysis
Quinazolinones exhibit a broad range of chemical properties, including their reactivity towards nucleophiles and electrophiles, redox behavior, and photophysical properties. Their chemical versatility is further demonstrated by their ability to undergo transformations such as oxidation, reduction, and cyclization reactions, making them valuable scaffolds in organic synthesis and medicinal chemistry (Gopalaiah et al., 2017).
Wissenschaftliche Forschungsanwendungen
Synthesis and Characterization
2-(2-Methylphenyl)-3-[(2-nitrobenzylidene)amino]-4(3H)-quinazolinone and its derivatives are synthesized through various chemical processes. For instance, solid-phase synthesis methods have been developed for creating a wide range of substituted 2-amino-4(3H)-quinazolinones with diverse structural variations, showcasing the compound's versatility in synthetic chemistry (Kundu et al., 2005). Additionally, novel synthetic pathways involve the base-catalyzed condensation of specific ketones in liquid ammonia, leading to various derivatives including 1-hydroxy-2,2-dimethyl-1,2-dihydro-4-quinazolone, highlighting innovative approaches to accessing quinazolinone frameworks (Yamaguchi, 1976).
Anticancer and Antimicrobial Activity
Some 4(3H)-quinazolinone derivatives exhibit promising biological activities. For example, the synthesis and characterization of Cd(II), Ni(II), Zn(II), and Cu(II) complexes of a specific 4(3H)-quinazolinone-derived Schiff base have been conducted, showing significant in vitro anticancer activity against human cancer cell lines. This highlights the potential therapeutic applications of such compounds in cancer treatment (Ashok et al., 2020). Moreover, certain 2-thio-substituted quinazolinone derivatives have shown potent antitubercular activity, indicating their usefulness in combating tuberculosis (Jian et al., 2020).
Material Science and Corrosion Inhibition
Quinazolinone derivatives also find applications in material science, such as in corrosion inhibition. For instance, new compounds derived from quinazolinone have been evaluated for their efficiency against mild steel corrosion in acidic media, demonstrating their potential as corrosion inhibitors (Errahmany et al., 2020).
Synthetic Methodology Development
Advancements in synthetic methods for quinazolinones have been made, including one-pot synthesis approaches from anthranilamides and aldehydes, facilitated by specific catalysts and oxidative dehydrogenation. These methods highlight the ongoing development of efficient synthetic routes for quinazolinone derivatives, contributing to their accessibility for further research and application (Cheng et al., 2013).
Wirkmechanismus
Safety and Hazards
Eigenschaften
IUPAC Name |
2-(2-methylphenyl)-3-[(E)-(2-nitrophenyl)methylideneamino]quinazolin-4-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H16N4O3/c1-15-8-2-4-10-17(15)21-24-19-12-6-5-11-18(19)22(27)25(21)23-14-16-9-3-7-13-20(16)26(28)29/h2-14H,1H3/b23-14+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RMFXCSXURBKJBM-OEAKJJBVSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C2=NC3=CC=CC=C3C(=O)N2N=CC4=CC=CC=C4[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=CC=C1C2=NC3=CC=CC=C3C(=O)N2/N=C/C4=CC=CC=C4[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H16N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-methylphenyl)-3-[(2-nitrobenzylidene)amino]-4(3H)-quinazolinone | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-[(3-isobutyl-1,2,4-oxadiazol-5-yl)methyl]-N-methyl-4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine-4-carboxamide dihydrochloride](/img/structure/B5502058.png)
![2-{1-[4-(1,3-thiazol-4-yl)phenyl]-1H-imidazol-2-yl}-5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepine hydrochloride](/img/structure/B5502063.png)

![1-{[5-(4-fluorophenyl)-3-isoxazolyl]carbonyl}-2,6-dimethylpiperidine](/img/structure/B5502072.png)

![N-(2-{[6-(4,5-dimethyl-1H-imidazol-1-yl)-4-pyrimidinyl]amino}ethyl)-1-naphthamide](/img/structure/B5502080.png)
![4-[4-(2,4-difluorobenzoyl)-1-piperazinyl]-6-(4,5-dimethyl-1H-imidazol-1-yl)-2-methylpyrimidine](/img/structure/B5502097.png)
![2-(3-methoxypropyl)-9-([1,2,4]triazolo[1,5-a]pyrimidin-2-ylmethyl)-2,9-diazaspiro[5.5]undecan-3-one](/img/structure/B5502104.png)

![N-(2-{1-methyl-5-[(phenylsulfonyl)amino]-1H-benzimidazol-2-yl}ethyl)-2-furamide](/img/structure/B5502111.png)
![4-ethoxy-N-(2-{[4-methyl-6-(1-piperidinyl)-2-pyrimidinyl]amino}ethyl)benzamide](/img/structure/B5502115.png)

![1-({3-[2-(trifluoromethoxy)phenyl]-5-isoxazolyl}methyl)-3-azepanamine dihydrochloride](/img/structure/B5502130.png)